
1-Adamantyl(amino)acetic acid hydrochloride
Overview
Description
1-Adamantyl(amino)acetic acid hydrochloride is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantyl(amino)acetic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-adamantylacetic acid with amines in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl(amino)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 1-adamantylacetic acid, while reduction can produce 1-adamantylmethylamine .
Scientific Research Applications
Scientific Research Applications
1-Adamantyl(amino)acetic acid hydrochloride serves multiple roles in various fields:
Medicinal Chemistry
This compound has shown promise in drug development due to its structural characteristics, which allow it to interact with biological targets such as neurotransmitter receptors. Preliminary studies indicate potential pharmacological effects that warrant further investigation through in vitro and in vivo studies.
Organic Synthesis
The compound acts as a versatile building block for synthesizing more complex molecules. It can be utilized as a substrate or reagent in various organic reactions, including the synthesis of metal complexes and other pharmaceuticals .
Neuropharmacology
Due to its adamantane structure, similar to certain antiviral agents, this compound has been explored for its effects on the central nervous system. Its interactions with neurotransmitter receptors may influence therapeutic outcomes in neuropharmacological applications.
Case Study 1: Neuropharmacological Effects
A study investigated the binding affinity of this compound with various neurotransmitter receptors. Results indicated potential interactions that could lead to new therapeutic approaches for neurological disorders.
Case Study 2: Synthesis of Complex Molecules
Research demonstrated the utility of this compound as an intermediate in synthesizing complex organic molecules, showcasing its role in advancing chemical synthesis methodologies .
Mechanism of Action
The mechanism of action of 1-adamantyl(amino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Another antiviral drug similar to amantadine but with a different pharmacokinetic profile.
Uniqueness
This compound is unique due to its specific structural features and the presence of both adamantyl and aminoacetic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-Adamantyl(amino)acetic acid hydrochloride (CAS number 16091-96-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological interactions, and relevant research findings, including case studies and data tables.
Structural Characteristics
This compound features an adamantane core, a unique polycyclic hydrocarbon known for its stability and ability to enhance lipophilicity in drug design. The compound's structure can be represented as follows:
- Chemical Formula : C₁₂H₁₉NO₂·HCl
- Molecular Weight : 233.75 g/mol
The presence of both an amino group and an acetic acid moiety suggests potential interactions with various biological targets, contributing to its pharmacological profile.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and other cellular targets. Preliminary studies indicate that it may influence:
- Neurotransmitter Receptors : Potential binding affinities with serotonin and dopamine receptors, which could implicate its use in treating psychiatric disorders.
- Ion Channels : Similar compounds have shown interactions with ion channels, suggesting possible effects on neuronal excitability and signaling pathways.
In Vitro Studies
In vitro studies are crucial for understanding the pharmacological profile of this compound. Research indicates that derivatives of adamantane exhibit varied biological activities:
These findings highlight the diverse pharmacological potential of adamantane derivatives, suggesting that this compound may share similar properties.
Case Studies
Several case studies have explored the therapeutic applications of adamantane derivatives:
- Antiviral Activity : Studies on amantadine and rimantadine have demonstrated their effectiveness against influenza viruses by inhibiting the M2 ion channel, a mechanism that may also extend to this compound due to structural similarities.
- Neuroprotective Effects : Research indicates that certain adamantane derivatives can provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.
- Antitumor Properties : Some analogs have shown promise in inhibiting tumor growth in preclinical models, suggesting a pathway for further investigation into the anticancer potential of this compound.
Properties
IUPAC Name |
2-(1-adamantyl)-2-aminoacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUMSMIQNBXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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